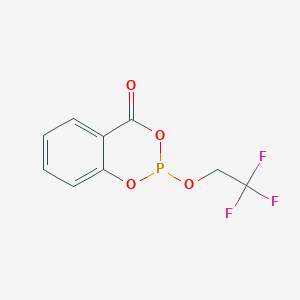
2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is a specialized chemical compound known for its unique structural and chemical properties. This compound features a trifluoroethoxy group attached to a benzodioxaphosphorinone core, making it a valuable entity in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one typically involves the reaction of 2,2,2-trifluoroethanol with appropriate phosphorinated precursors under controlled conditions. One common method includes the use of 2,2,2-trifluoroethanol and triethylamine as starting materials . The reaction is carried out in the presence of a catalyst, often scandium trifluoromethanesulfonate, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to enhance the overall efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The trifluoroethoxy group can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can modify the phosphorinone core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides, hydrogen peroxide for oxidation, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include difluorovinyl ethers, phenylthioynamines, and trifluoroacetic acid .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethoxy)ethanol: Shares the trifluoroethoxy group but lacks the phosphorinone core.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains a similar trifluoroethoxy group but has a different overall structure.
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: Features the trifluoroethoxy group attached to a phenylboronic acid core.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its combination of the trifluoroethoxy group and the benzodioxaphosphorinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137073-22-4 |
|---|---|
Fórmula molecular |
C9H6F3O4P |
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethoxy)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C9H6F3O4P/c10-9(11,12)5-14-17-15-7-4-2-1-3-6(7)8(13)16-17/h1-4H,5H2 |
Clave InChI |
ZPYLEVVMOLGMQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OP(O2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
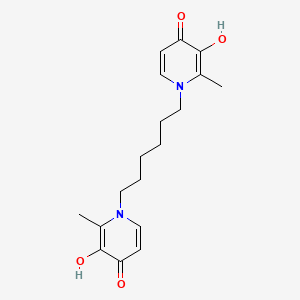
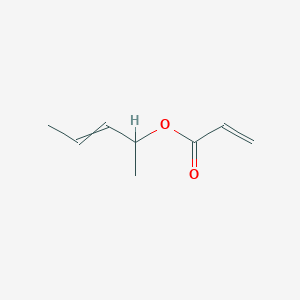
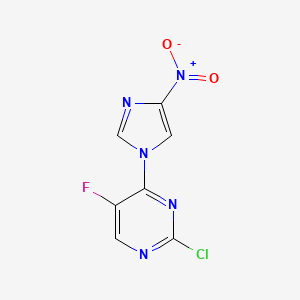

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

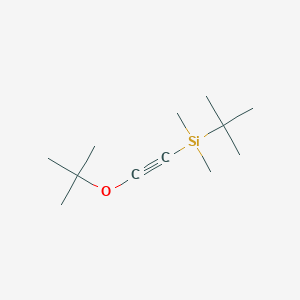

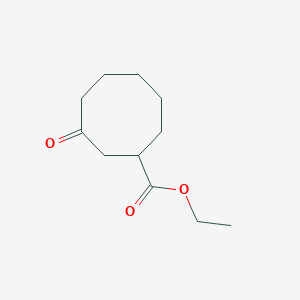
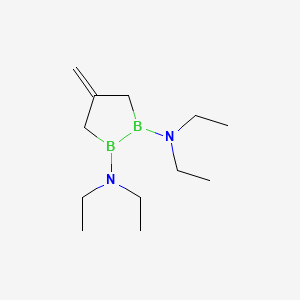
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

